VH032 フェノールリンカー 2

概要

説明

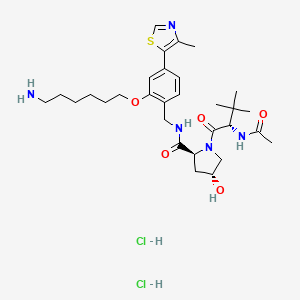

VH 032 フェノール - リンカー 2 は、主に PROTAC (プロテオリシス標的キメラ) の研究開発に使用される、機能化されたフォン・ヒッペル・リンダウ (VHL) タンパク質リガンドです。 この化合物は、E3 リガーゼリガンドとアルキルリンカーを組み合わせており、標的タンパク質リガンドへの結合の準備が整っています 。 VH 032 フェノール - リンカー 2 の化学式は C30H47Cl2N5O5S で、分子量は 660.7 g/mol です .

科学的研究の応用

Targeted Protein Degradation

VH032 has been extensively utilized in designing PROTACs that target various proteins implicated in diseases like cancer and neurodegeneration. For instance:

- Cancer Therapy : PROTACs incorporating VH032 have shown efficacy in degrading oncoproteins such as BCL-xL and BCL-2, leading to reduced tumor growth in preclinical models .

- Neurodegenerative Disorders : Research indicates that PROTACs utilizing VH032 can target misfolded proteins associated with neurodegenerative diseases, aiding in cellular clearance mechanisms .

Development of Novel Therapeutics

The versatility of VH032 allows researchers to modify its linker properties, enhancing pharmacokinetics and bioavailability:

- Linker Optimization : Studies have demonstrated that varying linker lengths can significantly impact the potency and selectivity of PROTACs. For example, optimal linker configurations have been identified that improve degradation efficiency without inducing apoptosis .

- Oral Bioavailability : Recent advancements have led to the design of orally bioavailable PROTACs using VH032, expanding therapeutic options beyond intravenous administration .

Data Tables

Case Study 1: Targeting BCL-xL

In a study focused on leukemia treatment, PROTACs designed with VH032 effectively degraded BCL-xL and BCL-2. The research demonstrated that these compounds could induce apoptosis in cancer cells while sparing normal cells, showcasing their potential for selective cancer therapy .

Case Study 2: Neurodegeneration

Another investigation explored the use of VH032-based PROTACs to target tau protein aggregates associated with Alzheimer's disease. Results indicated that these compounds could facilitate tau clearance from neuronal cells, suggesting a promising avenue for therapeutic intervention .

作用機序

VH 032 フェノール - リンカー 2 は、E3 ユビキチンリガーゼ複合体の構成要素であるフォン・ヒッペル・リンダウ (VHL) タンパク質を募集することで作用を発揮します。この化合物は VHL タンパク質に結合し、プロテアソーム経路を介して標的タンパク質のユビキチン化とそれに続く分解を促進します。 このメカニズムは、特定のタンパク質を選択的に分解するように設計された PROTAC 分子の機能の中心となっています .

類似の化合物との比較

類似の化合物

VH 032 フェノール-アルキルC4-アミン: PROTAC 研究で使用される、より短いアルキルリンカーを持つ類似の化合物です.

VH 032 アミン: 標的タンパク質リガンドへの結合に使用される、第一級アミン官能基ハンドルを持つVHL リガンドの誘導体です.

VH032-チオール-C6-NH2: PROTAC 技術で使用される、チオール基を持つVHL リガンド-リンカー結合体です.

独自性

VH 032 フェノール - リンカー 2 は、フェノール基とアルキルリンカーで特異的に機能化されているため、さまざまな標的タンパク質リガンドに汎用性の高い結合を可能にするという点でユニークです。 この汎用性により、PROTAC 分子と標的タンパク質分解戦略の開発において貴重なツールとなっています .

生化学分析

Biochemical Properties

VH032 phenol-linker 2 plays a significant role in biochemical reactions. It is a VHL/HIF-1α interaction inhibitor . The compound can bind to an E3 ligase and a target protein simultaneously to induce target ubiquitination and degradation . This interaction with enzymes, proteins, and other biomolecules is fundamental for PROTAC development .

Cellular Effects

The effects of VH032 phenol-linker 2 on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to induce target ubiquitination and degradation can significantly alter cellular processes .

Molecular Mechanism

The molecular mechanism of VH032 phenol-linker 2 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a VHL/HIF-1α interaction inhibitor, it exerts its effects at the molecular level . The compound’s ability to bind to an E3 ligase and a target protein simultaneously allows it to induce target ubiquitination and degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of VH032 phenol-linker 2 can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of VH032 phenol-linker 2 can vary with different dosages in animal models . Studies may observe threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

VH032 phenol-linker 2 is involved in metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

VH032 phenol-linker 2 is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of VH032 phenol-linker 2 and its effects on activity or function are significant . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

準備方法

合成経路と反応条件

VH 032 フェノール - リンカー 2 の合成は、VHL リガンドの調製から始まる複数の手順を伴います。VHL リガンドは、フェノール基とアルキルリンカーで機能化されています。合成経路には、通常、次の手順が含まれます。

アルキルリンカーの組み込み: アルキルリンカーは、保護基の使用と脱保護手順を含む一連の反応を通じて導入され、リガンドの正しい機能化が確保されます.

工業生産方法

VH 032 フェノール - リンカー 2 の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスでは、収率と純度を最大限に高めるために反応条件を最適化します。主な手順には次のものがあります。

中間体のバルク合成: VHL リガンドの合成に使用される中間体の大量生産。

反応条件の最適化: 温度、溶媒、反応時間などの反応パラメータを微調整して、高効率と収率を実現する。

精製と品質管理: クロマトグラフィーや結晶化などの技術を使用して最終製品を精製し、品質基準を満たしていることを確認します.

化学反応の分析

反応の種類

VH 032 フェノール - リンカー 2 は、次のようなさまざまな化学反応を起こします。

酸化: フェノール基は、特定の条件下で酸化されてキノンを生成する可能性があります。

還元: この化合物は、特にアミド基とチアゾール基で還元反応を起こす可能性があります。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや過酸化水素などの試薬を酸化反応に使用できます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

生成される主要な生成物

これらの反応から生成される主な生成物には、さまざまな標的タンパク質リガンドとVH 032 フェノール - リンカー 2 のさまざまな結合体が含まれます。 これらの結合体は、タンパク質分解経路を研究するために PROTAC 研究で使用されます .

科学研究アプリケーション

VH 032 フェノール - リンカー 2 は、次のような幅広い科学研究アプリケーションを持っています。

化学: 特定のタンパク質を標的化して分解するように設計された PROTAC 分子の合成におけるビルディングブロックとして使用されます。

生物学: タンパク質間の相互作用とユビキチン-プロテアソーム系の研究に使用されます。

医学: 疾患の原因となるタンパク質を分解することにより、癌などの疾患に対する標的療法を開発する可能性について調査されています。

類似化合物との比較

Similar Compounds

VH 032 phenol-alkylC4-amine: A similar compound with a shorter alkyl linker, used in PROTAC research.

VH 032 amine: A derivative of the VHL ligand with a primary amine functional handle, used for conjugation to target protein ligands.

VH032-thiol-C6-NH2: A VHL ligand-linker conjugate with a thiol group, used in PROTAC technology.

Uniqueness

VH 032 phenol - linker 2 is unique due to its specific functionalization with a phenol group and an alkyl linker, which allows for versatile conjugation to various target protein ligands. This versatility makes it a valuable tool in the development of PROTAC molecules and targeted protein degradation strategies .

生物活性

VH032 phenol-linker 2 is a small molecule that serves as a potent inhibitor of the von Hippel-Lindau (VHL) protein, which plays a crucial role in the regulation of hypoxia-inducible factors (HIFs). This compound has garnered significant attention in the field of drug development, particularly for its applications in PROTAC (proteolysis-targeting chimera) technology. This article explores the biological activity of VH032 phenol-linker 2, including its mechanism of action, binding affinity, and implications for therapeutic use.

The VHL protein is part of an E3 ubiquitin ligase complex that targets HIF-α for degradation under normoxic conditions. Under hypoxic conditions, HIF-α accumulates and activates genes that promote angiogenesis and erythropoiesis. VH032 phenol-linker 2 disrupts the interaction between VHL and HIF-α, leading to increased levels of HIF-α and subsequent activation of hypoxia-responsive genes. This mechanism is particularly relevant in conditions such as anemia and certain cancers where HIF stabilization may be beneficial.

Binding Affinity and Selectivity

The binding affinity of VH032 phenol-linker 2 has been characterized using various assays. In a TR-FRET (time-resolved fluorescence resonance energy transfer) assay, VH032 demonstrated a dissociation constant () value of approximately 3.39 nM, indicating high affinity for the VHL protein . Comparative studies with other VHL ligands showed that VH032 was significantly more potent than non-VHL ligands, highlighting its selectivity .

In Vitro Studies

In a study examining the effects of VH032 on cellular proteomes, HeLa cells treated with the compound exhibited increased levels of VHL protein after 24 hours, which was not observed with hypoxia or other PHD inhibitors . This suggests that VH032 not only inhibits VHL but may also induce a compensatory increase in VHL levels, potentially influencing long-term cellular responses.

| Compound | Treatment Duration | VHL Protein Level Increase |

|---|---|---|

| VH032 | 24 hours | 1.59 (Replicate 1), 1.53 (Replicate 2) |

| IOX2 | 24 hours | 1.02 (Replicate 1), 0.94 (Replicate 2) |

| Hypoxia | 24 hours | Decrease (0.87 - 0.89) |

In Vivo Applications

The application of VH032 in vivo has also been explored. For example, administration of VH298, a more potent derivative of VH032, demonstrated effective induction of the hypoxic response in animal models . This highlights the potential therapeutic applications of VH032 and its derivatives in treating diseases characterized by low oxygen levels.

Implications for Drug Development

The ability of VH032 phenol-linker 2 to stabilize HIF-α presents opportunities for therapeutic interventions in conditions like ischemia or cancer therapy where HIF activation is desirable. Furthermore, its role in PROTAC technology allows for targeted degradation of specific proteins within cells, expanding its utility beyond simple inhibition.

特性

IUPAC Name |

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(6-aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N5O5S.2ClH/c1-19-26(41-18-33-19)21-10-11-22(25(14-21)40-13-9-7-6-8-12-31)16-32-28(38)24-15-23(37)17-35(24)29(39)27(30(3,4)5)34-20(2)36;;/h10-11,14,18,23-24,27,37H,6-9,12-13,15-17,31H2,1-5H3,(H,32,38)(H,34,36);2*1H/t23-,24+,27-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPHPLMGGQWIRY-SGROTYDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)OCCCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)OCCCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47Cl2N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。